molecular formula C22H22FN5OS B2808462 5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-49-6

5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2808462
CAS RN: 851810-49-6
M. Wt: 423.51
InChI Key: OBFKQJVSRDZUHO-UHFFFAOYSA-N
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Description

The compound “5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that contains several functional groups and rings, including a thiazolo[3,2-b][1,2,4]triazol ring, a phenylpiperazinyl group, and a fluorophenyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic ring and the various functional groups would likely result in a complex three-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties could include things like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antimicrobial Activity

  • Research into the synthesis and antimicrobial activity of novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from related chemical structures has shown these compounds exhibit in vitro antibacterial and antifungal activity (Dengale et al., 2019).
  • Similarly, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have been explored, indicating some derivatives possess good to moderate activities against test microorganisms (Bektaş et al., 2007).

Antitumor Activity

  • A series of fused 1,2,4-triazole derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety were synthesized and tested for their in vitro antitumor activity. Three compounds exhibited moderate to excellent growth inhibition against various cancer cell lines, highlighting the potential of such compounds in cancer therapy (Bhat et al., 2009).

Antioxidant and Anticancer Properties

  • Triazolo-thiadiazoles with specific substitutions were investigated for their in vitro antioxidant properties and anticancer activity in HepG2 cells. These studies suggested potential therapeutic applications due to the compounds' antioxidant capabilities and cytotoxic effects on hepatocellular carcinoma cells (Sunil et al., 2010).

Neurokinin-1 Receptor Antagonism

  • A study on a compound structurally related to the subject molecule showed it is a high-affinity, orally active neurokinin-1 receptor antagonist with potential applications in treating emesis and depression due to its long-lasting effect and water solubility, which improves bioavailability (Harrison et al., 2001).

Glycine Receptor Agonist-Like Properties

  • Certain triazoles have been identified as selective antagonists of strychnine-induced convulsions, with implications for antispastic therapy. These findings suggest an interaction with GABAA receptors, opening avenues for research into spasticity treatments (Kane et al., 1994).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through experimental studies. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and assessment of its safety and potential applications .

properties

IUPAC Name

5-[(3-fluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5OS/c1-15-24-22-28(25-15)21(29)20(30-22)19(16-6-5-7-17(23)14-16)27-12-10-26(11-13-27)18-8-3-2-4-9-18/h2-9,14,19,29H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFKQJVSRDZUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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